molecular formula C7H10N2 B122465 3-Ethylpyridin-2-amine CAS No. 42753-67-3

3-Ethylpyridin-2-amine

Cat. No. B122465
CAS RN: 42753-67-3
M. Wt: 122.17 g/mol
InChI Key: WTAZAHLROWIQRC-UHFFFAOYSA-N
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Description

3-Ethylpyridin-2-amine (3-EP) is an organic compound with a pyridine ring and an amine group. It is a colorless, crystalline solid with a melting point of 64-65 °C and a boiling point of 145-146 °C. 3-EP is an important building block in organic synthesis and is used in a wide range of applications.

Scientific Research Applications

Synthesis of Pyridylacetylenic Amines

Researchers have explored the synthesis of N-oxides of pyridylacetylenic amines based on reactions involving 2-methyl-5-ethynylpyridine. The process includes several steps such as dehydrogenation, bromination, dehydrobromination, and oxidation, followed by the Mannich reaction. These synthesized compounds are of interest for their potential applications in organic synthesis and material science, demonstrating a method to introduce pyridyl and ethynyl functionalities for further chemical transformations. The structures and compositions of the synthesized products were confirmed using IR and PMR spectroscopy, indicating a meticulous approach to understanding the molecular characteristics of these compounds (Ikramov et al., 2021).

Magneto-Structural Studies and Thermal Analysis

Another study focused on the preparation and characterization of n-ethylpyridinium salts of tetrabromocuprate(II) anion, revealing their structural and magnetic properties. These compounds exhibit interesting magneto-structural relationships and thermal behaviors, useful in materials science for understanding the interactions between organic cations and inorganic anions in hybrid materials. This research highlights the utility of ethylpyridine derivatives in forming complex structures with potential applications in magnetic materials and catalysis (Luque et al., 2002).

Catalytic Applications and Ligand Synthesis

The coordination chemistry of 2,2'-bipyridylamines starting from 2-aminopyridines has been explored for Group 10 metals, demonstrating their potential in catalytic applications such as ethylene oligomerization. These findings offer insights into the design and application of nickel complexes as catalysts, emphasizing the role of ethylpyridine derivatives as versatile ligands in catalytic systems. The study showcases the synthesis of a variety of bipyridylamines and their subsequent application in catalysis, contributing to the development of new catalysts for industrial processes (Schareina et al., 2001).

Amination Reactions and Synthetic Methodologies

A notable area of application involves the amination of aryl halides using copper catalysis, a method that demonstrates the utility of pyridine derivatives in organic synthesis. This technique allows for the efficient introduction of amino groups into aromatic compounds, showcasing a practical approach to synthesizing aminopyridines and their derivatives. The process features low catalyst loading and mild reaction conditions, underscoring the significance of ethylpyridine derivatives in facilitating straightforward and efficient synthetic routes (Lang et al., 2001).

properties

IUPAC Name

3-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZAHLROWIQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453301
Record name 3-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpyridin-2-amine

CAS RN

42753-67-3
Record name 3-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-t-Butoxycarbonylamino-3-ethylpyridine (4.9 g, 19.8 mmol) was dissolved in 90 ml of 3N HCl/Acetic acid and stirred for two hours. The solution was neutralized with 2N NaOH to pH 7 and then extracted with ethyl acetate (2×400 ml). The organics were dried over magnesium sulfate and concentrated giving 2.3 g (95%) of a yellowish solid. This solid was used in the next reaction without further purification.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
HCl Acetic acid
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

130 mg of the 2-nitro-vinylpyridine [120-1] was dissolved in 5 mL of ethanol, 65 mg of 10% palladiumcarbon catalyst was added thereto, and stirred overnight at room temperature in a hydrogen atmosphere. The insolubles were filtered through celite, the filtrate was concentrated under reduced pressure, and 88.7 mg of 3-ethylpyridin-2-amine [120-2] was obtained as a yellow oily product.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladiumcarbon
Quantity
65 mg
Type
catalyst
Reaction Step Three

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